molecular formula C5H9ClO2S B2777967 1-Ethylcyclopropane-1-sulfonyl chloride CAS No. 1310730-52-9

1-Ethylcyclopropane-1-sulfonyl chloride

Cat. No. B2777967
Key on ui cas rn: 1310730-52-9
M. Wt: 168.64
InChI Key: QNGQHQVBGKAXOY-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

To a mixture of potassium 1-ethylcyclopropane-1-sulfonate (0.420 g, 2.23 mmol, Preparation #JJJ.1) in thionyl chloride (3.58 mL, 49.1 mmol) was added DMF (0.016 mL, 0.20 mmol). The reaction was heated at about 80° C. for about 16 h. The reaction was cooled to 0° C. before the slow addition of water (10 mL). The reaction mixture was diluted with DCM (20 mL). The layers were separated and the aqueous portion was extracted with DCM (3×10 mL). The combined organic layers were separated, dried over anhydrous MgSO4, filtered, and concd under reduced pressure to afford crude 1-ethylcyclopropane-1-sulfonyl chloride (0.52 g, 83% yield, 60% purity) as an orange oil: 1H NMR (400 MHz, DMSO) d 2.09 (q, J=7.4, 2H), 1.62-1.60 (m, 2H), 1.45-1.39 (m, 2H), 0.91 (t, J=7.5, 3H).
Name
potassium 1-ethylcyclopropane-1-sulfonate
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
3.58 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.016 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([S:6]([O-:9])(=O)=[O:7])[CH2:5][CH2:4]1)[CH3:2].[K+].S(Cl)([Cl:13])=O.O>C(Cl)Cl.CN(C=O)C>[CH2:1]([C:3]1([S:6]([Cl:13])(=[O:9])=[O:7])[CH2:5][CH2:4]1)[CH3:2] |f:0.1|

Inputs

Step One
Name
potassium 1-ethylcyclopropane-1-sulfonate
Quantity
0.42 g
Type
reactant
Smiles
C(C)C1(CC1)S(=O)(=O)[O-].[K+]
Name
Quantity
3.58 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0.016 mL
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion was extracted with DCM (3×10 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(CC1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 138.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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